
5-Bromo-4-(2-fluoro-5-methoxyphenyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(2-fluoro-5-methoxyphenyl)imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with bromine, fluorine, and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2-fluoro-5-methoxyphenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles to form the imidazole ring, followed by selective bromination and formylation reactions . The reaction conditions often require the use of catalysts such as nickel or palladium, and the reactions are carried out under controlled temperatures to ensure regioselectivity and high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(2-fluoro-5-methoxyphenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Formation of 5-Bromo-4-(2-fluoro-5-methoxyphenyl)imidazole-2-carboxylic acid.
Reduction: Formation of 5-Bromo-4-(2-fluoro-5-methoxyphenyl)imidazole-2-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(2-fluoro-5-methoxyphenyl)imidazole-2-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(2-fluoro-5-methoxyphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Fluoro-5-methoxyphenyl)imidazole-2-carbaldehyde: Lacks the bromine substitution, which may affect its reactivity and biological activity.
5-Bromo-4-(2-chloro-5-methoxyphenyl)imidazole-2-carbaldehyde: Substitutes fluorine with chlorine, potentially altering its chemical properties and applications.
Uniqueness
5-Bromo-4-(2-fluoro-5-methoxyphenyl)imidazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance its reactivity and potential as a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H8BrFN2O2 |
|---|---|
Molekulargewicht |
299.10 g/mol |
IUPAC-Name |
5-bromo-4-(2-fluoro-5-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-6-2-3-8(13)7(4-6)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
AAFOBTQLNYZHEJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)F)C2=C(NC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethylnaphtho[2,1-d]oxazole-4,5-dione](/img/structure/B13710029.png)
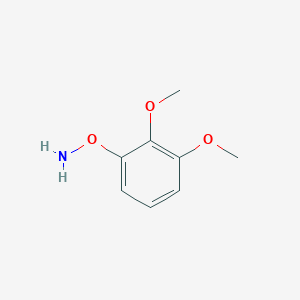
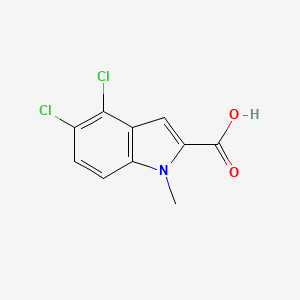
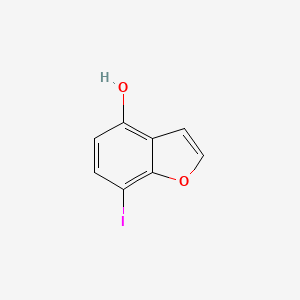
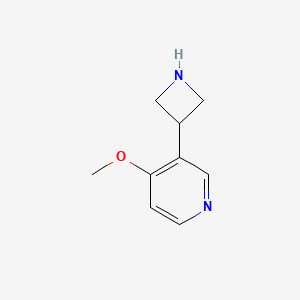
![(3aR,5R,6R,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13710050.png)
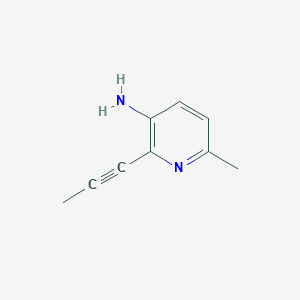
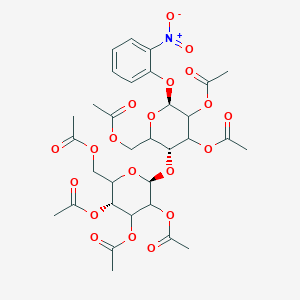

![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)

![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)

